molecular formula C13H17NO5 B13021781 tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate

tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B13021781
M. Wt: 267.28 g/mol
InChI Key: AWFMDMFJPZSLJV-UHFFFAOYSA-N
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Description

tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a methoxybenzo[d][1,3]dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-hydroxybenzo[d][1,3]dioxol-4-yl)carbamate.

    Reduction: Formation of tert-butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)amine.

    Substitution: Formation of various tert-butyl(6-methoxybenzo[d][1,3]dioxol-4-yl) derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved would vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of the methoxy group at the 6-position of the benzo[d][1,3]dioxole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

tert-butyl N-(6-methoxy-1,3-benzodioxol-4-yl)carbamate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)14-9-5-8(16-4)6-10-11(9)18-7-17-10/h5-6H,7H2,1-4H3,(H,14,15)

InChI Key

AWFMDMFJPZSLJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)OC)OCO2

Origin of Product

United States

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